2-Bromo-5-formylbenzoic acid
Overview
Description
2-Bromo-5-formylbenzoic acid is an organic compound with the molecular formula C8H5BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted by a bromine atom and a formyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
The ortho effect, a phenomenon observed in substituted benzene compounds like 2-bromo-5-formylbenzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, the compound becomes more acidic surpassing the unmodified benzoic acid . This is due to steric hindrance causing the carboxyl group to twist out of the plane of the benzene ring, inhibiting the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .
Pharmacokinetics
For instance, this compound has a molecular weight of 229.03 , which is within the range generally favorable for good bioavailability.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through its formyl group, which can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can modify the activity of enzymes and proteins, affecting their function and stability. Additionally, the bromine atom in this compound can participate in halogen bonding, further influencing the biochemical properties of the compound .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the phosphorylation state of proteins, impacting signal transduction and gene expression. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially inhibiting or activating their activity. These effects can lead to changes in cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The formyl group can react with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the structure and function of proteins, affecting their enzymatic activity and stability. Additionally, the bromine atom can participate in halogen bonding, which can further influence the binding interactions of this compound with other biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially affecting its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These adverse effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, potentially leading to the formation of adducts and other modifications. The compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. The compound can accumulate in specific cellular compartments, depending on its interactions with cellular components. These interactions can influence the localization and activity of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the formyl group can facilitate the localization of this compound to the endoplasmic reticulum or other organelles involved in protein modification. These localization patterns can affect the activity and function of the compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-formylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 5-formylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boronic acids and palladium catalysts in organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: 2-Bromo-5-carboxybenzoic acid.
Reduction: 2-Bromo-5-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-formylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. In the field of materials science, it is employed in the synthesis of novel polymers and advanced materials .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a formyl group.
2-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group.
2-Bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a formyl group.
Uniqueness
2-Bromo-5-formylbenzoic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWKTRXWVQFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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